Moclobemide is a benzamide derivative classified as a reversible inhibitor of monoamine oxidase A (MAO-A) [, ]. It is recognized for its short-acting nature and preferential inhibition of MAO-A compared to MAO-B [, , ]. This selectivity distinguishes it from classical, irreversible MAO inhibitors [, ].
Monoamine Oxidase (MAO) Inhibition: Moclobemide demonstrated dose-dependent inhibition of MAO-A activity in both in vitro and ex vivo studies using rat brain homogenates [].
Neurotransmitter Levels: Treatment with moclobemide resulted in a significant increase in brain levels of 5-hydroxytryptamine (serotonin), norepinephrine, and dopamine in rats, coupled with a decrease in their respective metabolites []. This effect was time- and dose-dependent, mirroring the duration of MAO-A inhibition [].
Downregulation of β-Adrenoceptors: Subchronic administration of moclobemide led to a downregulation of β-adrenoceptors in the rat brain cortex, as evidenced by binding studies using dihydroalprenolol as a ligand [].
Absorption and Distribution: Moclobemide exhibits good oral bioavailability in humans, with peak plasma concentrations typically reached within 2 hours [, ]. It demonstrates a volume of distribution suggesting distribution beyond the vascular compartment [].
Metabolism and Excretion: Moclobemide undergoes extensive metabolism, primarily via N-oxidation of its morpholine ring, forming metabolites such as Ro 12-5637 and Ro 12-8095 [, ]. It displays a relatively short elimination half-life, ranging from 2 to 4 hours in humans [, ].
Drug Interactions: Co-administration of moclobemide with drugs metabolized by specific cytochrome P450 enzymes, such as CYP2C19, can lead to alterations in their pharmacokinetic profiles []. For example, omeprazole hydroxylation, a CYP2C19-mediated pathway, was significantly inhibited by a single dose of moclobemide in individuals homozygous for the CYP2C19 extensive metabolizer genotype [].
Moclobemide, due to its reversible and selective MAO-A inhibition, exhibits a lower propensity for potentiating the pressor effect of tyramine compared to irreversible MAO inhibitors [, ]. This distinction is particularly relevant for dietary tyramine intake, as moclobemide, at therapeutic doses, does not typically necessitate strict dietary restrictions [, ].
Akinesia and Blepharospasm: Moclobemide effectively prevented akinesia (inability to initiate movement) and blepharospasm (involuntary eyelid spasm) induced in mice and rats by the amine-releasing agent Ro 4-1284 []. This model is considered predictive of antidepressant activity [].
Rapid Eye Movement (REM) Sleep Suppression: In cats, moclobemide selectively suppressed REM sleep without significantly disrupting the overall sleep-wakefulness cycle []. This effect is shared by several classes of antidepressants [].
Behavioral Despair Test: In mice, moclobemide effectively reduced immobility time in the behavioral despair test, a model commonly used to assess antidepressant-like activity [].
Potentiation of 5-Hydroxytryptophan-Induced Stereotypies: Moclobemide potentiated the stereotyped behaviors induced by 5-hydroxytryptophan in rats, suggesting an enhancement of serotonergic neurotransmission [].
Moclobemide's potential benefits have been explored in preclinical models of ischemia-reperfusion injury. In a rat model of ovarian ischemia-reperfusion, moclobemide administration led to a decrease in the production of malondialdehyde and nitric oxide, markers of oxidative stress []. Additionally, moclobemide prevented the depletion of glutathione, an endogenous antioxidant, in the ovarian tissue []. These findings suggest a protective effect of moclobemide against ischemia-reperfusion injury, warranting further investigation [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: